2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-6-2-3-7-14(13)12-17-11-9-15-8-4-5-10-16-15;/h2-3,6-7,15-16H,4-5,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDITLSFHGYOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24ClNO
- Molecular Weight : 269.82 g/mol
The compound features a piperidine ring substituted with a 2-methylbenzyl ether group, which may influence its pharmacological properties and interactions with biological targets.
The mechanism of action for this compound is primarily linked to its interaction with various neurotransmitter receptors in the central nervous system. It may function as both an agonist and antagonist, modulating receptor activity and influencing physiological processes such as neurotransmission and cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
-
Neuropharmacological Effects :
- Investigated for potential applications in treating neurological disorders by modulating neurotransmitter systems.
- Preliminary studies suggest it may influence serotonin and dopamine pathways, akin to established antidepressants.
-
Antimicrobial Activity :
- Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, indicating potential applications in combating microbial infections.
-
Cholinergic Modulation :
- The compound may enhance cholinergic signaling through interactions with muscarinic acetylcholine receptors, which are crucial for learning and memory processes.
-
Antioxidant Activity :
- Some derivatives have shown moderate antioxidant properties, suggesting protective effects against oxidative stress.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuropharmacological | Modulates neurotransmitter systems; potential antidepressant effects |
| Antimicrobial | Exhibits antibacterial and antifungal properties |
| Cholinergic Modulation | Enhances cholinergic signaling through muscarinic receptors |
| Antioxidant | Moderate antioxidant activity against oxidative stress |
Neuroprotective Effects
A study examining the neuroprotective properties of related piperidine derivatives found significant protection against neurotoxicity induced by oxidative stress. This suggests that this compound could possess similar protective mechanisms, warranting further investigation into its therapeutic potential for neurodegenerative diseases.
Antimicrobial Efficacy
Research on structurally similar compounds demonstrated effective antimicrobial activity against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this compound's structure.
Comparison with Similar Compounds
Phenyl Ring-Substituted Lobelane Analogs ()
Lobelane analogs, such as GZ-253B (2,6-bis[2-(4-methylphenyl)ethyl]piperidine hydrochloride) and GZ-273B (2,6-bis[2-(2-methoxyphenyl)ethyl]piperidine hydrochloride), share a bis-aromatic substitution pattern on the piperidine ring. Unlike the target compound’s single 2-methylbenzyloxyethyl group, these analogs feature dual phenylethyl chains. Key differences include:
- Substituent Position : The target compound’s ortho-methyl group on the benzyl ring (vs. para-methyl in GZ-253B or methoxy in GZ-273B) may alter steric hindrance and receptor binding.
Table 1: Structural and Functional Comparison with Lobelane Analogs
Acetylcholinesterase Inhibitors ()
Donepezil hydrochloride, a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative, is a potent acetylcholinesterase (AChE) inhibitor. Structural contrasts include:
- Substituent Complexity: Donepezil has a benzyl group and a benzoylaminoethyl chain, while the target compound features a simpler benzyloxyethyl group.
- Activity: The benzoylamino group in donepezil is critical for AChE binding, suggesting the target compound may lack comparable potency without similar functionalization .
Piperidine-Based Local Anesthetics ()
Hexylcaine hydrochloride and α-Eucaine are piperidine-derived local anesthetics. Key distinctions include:
- Linker Chemistry : Hexylcaine contains an ester linkage, while the target compound has an ether (oxyethyl) group. Ethers generally exhibit greater metabolic stability than esters.
- Substituent Effects : α-Eucaine’s tetramethyl and benzoxy groups confer rigidity, whereas the target compound’s flexible benzyloxyethyl chain may enhance membrane permeability .
Halogenated and Functionalized Analogs ()
- 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride (): The bromine atom increases molecular weight (vs.
- 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride (): The benzoic acid group introduces acidity (pKa ~4.5), contrasting with the neutral benzyl ether in the target compound. This could affect solubility and target binding .
Table 2: Physicochemical Comparison with Halogenated Analogs
Secondary Amines and Aminoethanol Derivatives ()
- 2-(2-hydroxyethyl)-piperidine (): The hydroxyl group increases polarity, which may limit blood-brain barrier penetration relative to the target’s lipophilic benzyl group .
Preparation Methods
Formation of 2-Methylbenzyl Ether Intermediate
- Reagents and Conditions:
2-Methylbenzyl alcohol is reacted with a haloalkyl reagent such as 2-chloroethyl chloride or 2-bromoethyl bromide in the presence of a base (e.g., potassium carbonate, sodium hydride) to promote nucleophilic substitution. - Solvent:
Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the reaction. - Temperature:
The reaction is typically conducted at moderate temperatures (50–110°C) to optimize yield and minimize side reactions. - Outcome:
This step yields 2-{2-(2-methylbenzyl)oxy}ethyl halide or tosylate intermediates, which serve as electrophiles in the next step.
Nucleophilic Substitution with Piperidine
- Reagents and Conditions:
The 2-methylbenzyl ether intermediate is reacted with piperidine under basic conditions to substitute the halide or tosylate group with the piperidine nitrogen. - Bases:
Mild bases such as potassium carbonate or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be employed to deprotonate piperidine and enhance nucleophilicity. - Solvent:
Aprotic solvents such as acetonitrile, DMF, or toluene are preferred. - Temperature:
Reaction temperatures range from room temperature to reflux conditions, depending on the reactivity of the intermediates. - Purification:
The crude product is purified by extraction, recrystallization, or chromatography to isolate 2-{2-[(2-methylbenzyl)oxy]ethyl}piperidine as the free base.
Formation of Hydrochloride Salt
- Procedure:
The free base is dissolved in an organic solvent such as ethyl acetate or methanol and treated with hydrochloric acid gas or an aqueous HCl solution. - Outcome:
The hydrochloride salt precipitates out or is isolated by solvent evaporation, resulting in a stable, water-soluble salt form suitable for further applications.
Industrial Scale Considerations
- Optimization of Reaction Conditions:
Industrial synthesis focuses on maximizing yield, minimizing impurities, and reducing hazardous by-products. - Use of Inorganic Bases:
Potassium carbonate and sodium carbonate are preferred for their cost-effectiveness and ease of handling. - Avoidance of Toxic Intermediates:
Processes are designed to minimize formation of dimeric or polymeric impurities that complicate purification. - Purification Techniques:
Crystallization and solvent extraction are favored over chromatography to reduce costs and exposure to toxic solvents.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Methylbenzyl ether formation | 2-Methylbenzyl alcohol + 2-haloalkyl + base | DMF, THF | 50–110°C | 80–95 | Base: K2CO3 or NaH; polar aprotic solvent |
| Piperidine substitution | Ether intermediate + piperidine + base | Acetonitrile, DMF | RT to reflux | 75–90 | Base: DBU or K2CO3; nucleophilic substitution |
| Hydrochloride salt formation | Free base + HCl | Ethyl acetate, MeOH | RT | ~95 | Salt precipitation or solvent evaporation |
Research Findings and Notes
- The use of potassium carbonate as base in ether formation and substitution steps is well-documented to provide high conversion rates with minimal side reactions.
- DBU and DABCO have been reported as effective organic bases to enhance nucleophilicity and reaction rates in piperidine substitution steps.
- Industrial methods emphasize the elimination of dimer impurities and toxic intermediates, improving safety and scalability.
- The hydrochloride salt form improves compound solubility, which is critical for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, and what reaction conditions optimize yield?
- Methodology :
- Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ gas to generate the piperidine backbone .
- Etherification : Reacting the piperidine intermediate with 2-methylbenzyl chloride in the presence of a base (e.g., NaOH) to introduce the ethoxybenzyl group .
- Salt Formation : Treating the free base with HCl in anhydrous conditions to precipitate the hydrochloride salt .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylbenzyl and piperidine protons) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
Q. What safety protocols are essential for handling this compound in the lab?
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Avoid dust formation .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .
- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Problem-Solving Approach :
- Solvent Screening : Test solubility in polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 4–7). Evidence suggests limited aqueous solubility but high solubility in DMSO (>50 mg/mL) .
- Salt Form Impact : Compare hydrochloride salt vs. free base solubility; the salt form enhances aqueous dispersibility but may require co-solvents .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis of related piperidine derivatives?
- Catalyst Selection : Chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) improve enantioselectivity during hydrogenation .
- Reaction Engineering : Microfluidic reactors enhance mixing and heat transfer for exothermic steps (e.g., etherification), reducing racemization .
- Case Study : A 2020 study achieved 92% enantiomeric excess (ee) using Ru-BINAP catalysts under 10 bar H₂ .
Q. What mechanistic insights explain the compound’s biological activity in acetylcholinesterase inhibition?
- Structural Basis : The piperidine nitrogen and ether oxygen form hydrogen bonds with the enzyme’s catalytic triad (Ser200, His440, Glu327) .
- Kinetic Studies : Competitive inhibition observed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .
- Comparative Analysis : Methylbenzyl substitution enhances lipophilicity, improving blood-brain barrier penetration vs. unsubstituted analogs .
Q. How do researchers address stability challenges during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
